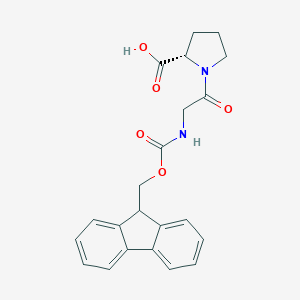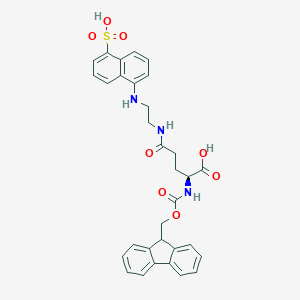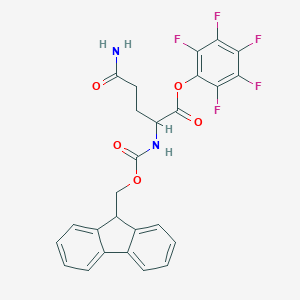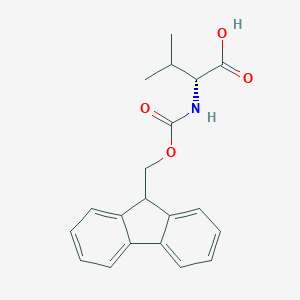
Fmoc-dl-isoser-oh
Descripción general
Descripción
This compound is an alanine derivative . It is also referred to as "(2S)-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxypropanoic acid" . It is used in research and is not sold to patients .
Synthesis Analysis
The synthesis of this compound involves the Arndt-Eistert method, which employs Fmoc-a-amino acid and N, N’-dicyc!ohexylcarbodiimide (DCC) mixture for the acylation of diazomethane . This process synthesizes the key intermediates Fmoc-a-amino acyldiazomethanes as crystalline solids .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C19H19NO4 . The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 325.36 g/mol . It appears as a solid and is white to light yellow in color . It is soluble in DMSO at a concentration of 100 mg/mL . The storage temperature is -20°C for 3 years or 4°C for 2 years .Aplicaciones Científicas De Investigación
Hidrólisis de éster
Fmoc-dl-isoser-oh se utiliza en el proceso de hidrólisis de éster. Este compuesto está protegido por el grupo Fmoc, que permite la desprotección selectiva de los ésteres para crear aminoácidos listos para la Síntesis de Péptidos en Fase Sólida (SPPS) . Este proceso es crucial en el campo de la química medicinal .
Química Verde
El compuesto juega un papel importante en la química verde. Se utiliza en el desarrollo de métodos ecológicos para la hidrólisis de ésteres. El proceso utiliza yoduro de calcio (II) como agente protector para el grupo protector Fmoc, lo que da como resultado mejores rendimientos con productos químicos más ecológicos y económicos y un menor gasto energético .
Síntesis de Péptidos en Fase Sólida (SPPS)
this compound se utiliza en SPPS, un método utilizado para la síntesis de péptidos. Este compuesto es particularmente útil en estudios de relación estructura-actividad (SAR) .
Hidrogel a base de péptidos
Este compuesto se utiliza en la síntesis de hidrogel a base de péptidos (PHGs). Los PHGs son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas, como la administración de fármacos y herramientas de diagnóstico para la obtención de imágenes .
Ingeniería de Tejidos
this compound se utiliza en el campo de la ingeniería de tejidos. Se utiliza en la síntesis de hidrogel autoportantes que pueden soportar la adhesión, supervivencia y duplicación de las células .
Aplicaciones de Bioimpresión
El compuesto se utiliza en aplicaciones de bioimpresión. Se utiliza en la síntesis de una nueva clase de péptidos catiónicos anfipáticos formadores de hidrogel sintéticos .
Mecanismo De Acción
Target of Action
The primary target of Fmoc-dl-isoser-oh is the amine group in amino acids . It is used as a protecting group for amines during peptide synthesis .
Mode of Action
This compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . The Fmoc group is then removed by a base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound is integral to the solid-phase peptide synthesis (SPPS) . This process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to insoluble polymer beads. The Fmoc group protects the amine group of the incoming amino acid during the coupling process .
Result of Action
The use of this compound enables the efficient and accurate synthesis of peptides. By protecting the amine group during synthesis, it prevents unwanted side reactions, ensuring the correct sequence and structure of the final peptide product .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. The efficiency of the Fmoc group’s attachment and removal can be affected by factors such as the pH of the solution, the temperature, and the presence of other reactive groups .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Fmoc-dl-isoser-oh is frequently used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a protecting group in peptide synthesis . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its use in peptide synthesis . The Fmoc group is rapidly removed by base . A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
Transport and Distribution
Due to its role in peptide synthesis, it is likely that it is transported and distributed in a manner similar to other peptide synthesis reagents .
Subcellular Localization
Given its role in peptide synthesis, it is likely that it is localized in the same subcellular compartments where peptide synthesis occurs .
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFCRVWLJFLVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570239 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161125-36-6 | |
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-hydroxypropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161125-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















